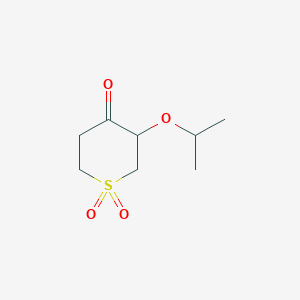![molecular formula C19H20N2O6 B13202718 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid](/img/structure/B13202718.png)
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a benzyloxycarbonyl group, a nitrophenyl group, and a propanoic acid moiety. Its molecular formula is C18H21NO6, and it has a molecular weight of 347.36 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid typically involves multiple steps, including the protection of amino groups, nitration, and coupling reactions. One common synthetic route starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by nitration of the aromatic ring to introduce the nitro group. The final step involves coupling the protected amino acid with the nitrated aromatic compound under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst for hydrogenolysis.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction of Nitro Group: Amino derivative.
Hydrogenolysis of Benzyloxycarbonyl Group: Free amino acid.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The benzyloxycarbonyl group serves as a protective group that can be removed under specific conditions to reveal the active amino group. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid can be compared with other similar compounds, such as:
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the nitrophenyl group, making it less versatile in certain reactions.
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethylpropanoic acid:
3-{[(Benzyloxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid: Similar structure but without the dimethyl substitution, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications in scientific research.
Propiedades
Fórmula molecular |
C19H20N2O6 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(3-nitrophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H20N2O6/c1-19(2,17(22)23)16(14-9-6-10-15(11-14)21(25)26)20-18(24)27-12-13-7-4-3-5-8-13/h3-11,16H,12H2,1-2H3,(H,20,24)(H,22,23) |
Clave InChI |
PEDBUQCKTVKDFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



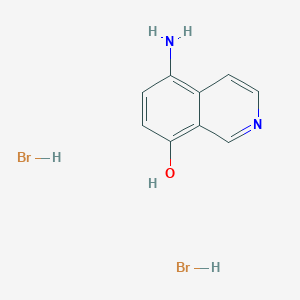

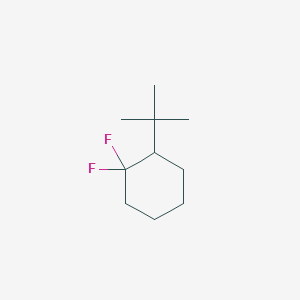
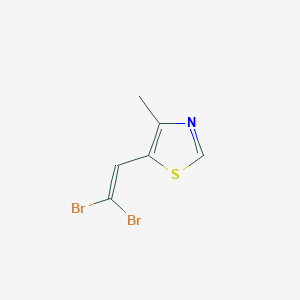


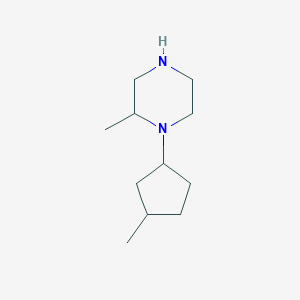
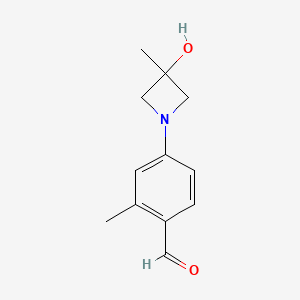
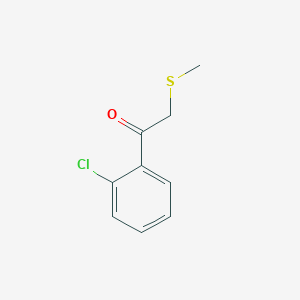
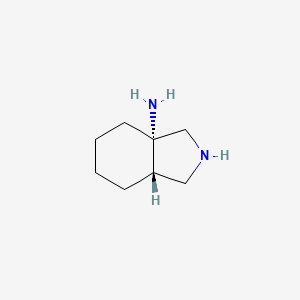

![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid](/img/structure/B13202713.png)
